N-Biotinyl-1,6-hexanediamine

Description

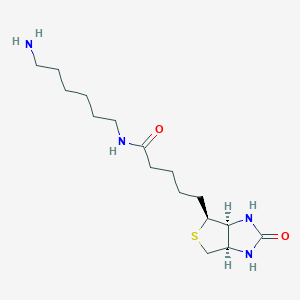

Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminohexyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O2S/c17-9-5-1-2-6-10-18-14(21)8-4-3-7-13-15-12(11-23-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNTBHBRBLRRJ-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455983 | |

| Record name | N-Biotinyl-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65953-56-2 | |

| Record name | N-Biotinyl-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of N-Biotinyl-1,6-hexanediamine

An In-depth Technical Guide to N-Biotinyl-1,6-hexanediamine

This guide provides a comprehensive overview of this compound, a versatile biotinylation reagent utilized by researchers, scientists, and drug development professionals. It covers the fundamental chemical properties, synthesis, and common applications, with a focus on practical experimental details.

Core Chemical Properties

This compound is a biotin (B1667282) derivative that contains a terminal primary amine group, making it suitable for conjugation to other molecules.[1] It features a hexanediamine (B8719201) spacer arm which helps to minimize steric hindrance between the biotin moiety and the conjugated molecule.[1] This uncharged, alkyl-chain spacer also confers membrane permeability, allowing for its use in intracellular labeling.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | (3aS,4S,6aR)-N-(6-Aminohexyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | [2][3] |

| Synonyms | Biotinyl hexylamine (B90201) | [4] |

| CAS Number | 65953-56-2 | [1][2][4][5] |

| Molecular Formula | C16H30N4O2S | [1][2][4][5] |

| Molecular Weight | 342.5 g/mol | [1][2][4][5] |

| Purity | >96% (typical) | [5] |

| Storage | -20°C | [1][4][6] |

| Solubility | Insoluble or slightly soluble in chloroform (B151607) and ethanol | [4] |

Chemical Structure

The structure of this compound consists of a biotin molecule linked via an amide bond to a 6-carbon diamine spacer. The terminal primary amine on the spacer is available for further derivatization.

Experimental Protocols

Synthesis of N-Biotinyl-N'-Boc-1,6-hexanediamine

This compound is typically synthesized via a protected intermediate. The following protocol is adapted from patent literature for the synthesis of the N'-Boc-protected precursor, which can then be deprotected to yield the final product.[7]

Materials:

-

Biotin

-

N'-Boc-1,6-hexanediamine

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC hydrochloride)

-

Dimethylformamide (DMF)

Procedure:

-

At room temperature, dissolve Biotin (0.056 mol), HOBT (0.07 mol), and EDC hydrochloride (0.07 mol) in 300 mL of DMF.

-

To this solution, add N'-Boc-1,6-hexanediamine (0.07 mol).

-

Stir the reaction mixture at room temperature overnight.

-

Remove the DMF solvent under reduced pressure (e.g., using a rotary evaporator).

-

Add methanol to the resulting residue to precipitate a white solid.

-

Collect the solid by filtration and dry to obtain the crude product of N-Biotinyl-N'-Boc-1,6-hexanediamine.

-

The crude product can be further purified by standard techniques such as recrystallization or column chromatography.

-

The Boc protecting group can be removed using standard conditions, such as treatment with trifluoroacetic acid (TFA), to yield the final product, this compound.

General Protocol for Protein Biotinylation

The terminal amine of this compound can be coupled to carboxyl groups on a target protein using a carbodiimide (B86325) crosslinker like EDC.

Materials:

-

This compound

-

Target protein with exposed carboxyl groups (e.g., on aspartate or glutamate (B1630785) residues)

-

EDC hydrochloride

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for improved efficiency)

-

Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

-

Quenching Buffer (e.g., Tris or glycine (B1666218) solution)

-

Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the target protein in the Activation Buffer.

-

Biotinylation Reagent Preparation: Dissolve this compound, EDC, and (optionally) NHS in the Activation Buffer immediately before use. A molar excess of the biotinylation reagent over the protein is typically required.

-

Reaction: Add the biotinylation reagent mixture to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted EDC.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column.

-

Verification: Confirm successful biotinylation using an assay such as a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-conjugate.

Applications and Workflows

The primary application of this compound is in the biotinylation of molecules for detection, purification, and immobilization.[8] It serves as a versatile synthetic intermediate for creating more complex biotin probes, including those resistant to serum biotinidase.[2] Its use as a synthetic intermediate for nanomedicines and chemotherapeutic couplers is also noted.[4]

A common experimental workflow involves biotinylating a protein of interest to facilitate its capture on a streptavidin-coated surface, for example, in a pull-down assay to identify binding partners.

References

- 1. This compound, 65953-56-2 | BroadPharm [broadpharm.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Biotinyl hexylamine | TargetMol [targetmol.com]

- 5. precisepeg.com [precisepeg.com]

- 6. N-Biotinyl-N'-Boc-1,6-hexanediamine - Immunomart [immunomart.com]

- 7. CN105294731A - Synthesis of N-biotinyl-N ,-Boc-1, 6-hexanediamine - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to N-Biotinyl-1,6-hexanediamine: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-1,6-hexanediamine is a versatile biotinylation reagent crucial in various biochemical and biotechnological applications. Its structure, featuring a biotin (B1667282) moiety linked to a hexanediamine (B8719201) spacer, enables the highly specific and strong non-covalent interaction between biotin and avidin (B1170675) or streptavidin. This interaction is harnessed for the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. The terminal primary amine group on the hexanediamine linker provides a reactive handle for conjugation to a wide array of molecules and surfaces. This guide delves into the core chemical properties and a detailed synthesis protocol for this compound, offering valuable insights for researchers in life sciences and drug development.

Chemical Properties

This compound is a white to off-white solid. A comprehensive summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 65953-56-2 | [1][2] |

| Molecular Formula | C16H30N4O2S | [1][3] |

| Molecular Weight | 342.5 g/mol | [1][3] |

| Melting Point | 184-186 °C | [4] |

| Boiling Point | 655.0 ± 50.0 °C (Predicted) | [4] |

| Solubility | Insoluble or slightly soluble in Chloroform and Ethanol. | [3] |

| Purity | > 96% | |

| Storage | -20°C | [2] |

| Appearance | White to Off-White Solid | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of one of the amine groups of 1,6-hexanediamine, followed by the coupling of the other amine group with biotin. The final step is the deprotection of the protected amine to yield the desired product. A common approach involves the use of a tert-Butyloxycarbonyl (Boc) protecting group.

Experimental Protocol

Step 1: Synthesis of N-Biotinyl-N'-Boc-1,6-hexanediamine

This initial step involves the coupling of biotin with mono-Boc-protected 1,6-hexanediamine.

-

Materials:

-

Biotin

-

N-Boc-1,6-hexanediamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, dissolve biotin, HOBt, and EDC hydrochloride in DMF at room temperature.

-

To this solution, add N'-Boc-1,6-hexanediamine.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Remove the DMF under reduced pressure (e.g., using a rotary evaporator).

-

Add methanol to the residue to precipitate the product as a white solid.

-

Collect the solid by filtration and dry it to obtain the crude N-Biotinyl-N'-Boc-1,6-hexanediamine.

-

The crude product can be further purified by recrystallization or column chromatography to achieve high purity. A patent describing this synthesis reported a yield of 67.1% after purification.[6]

-

Step 2: Deprotection of N-Biotinyl-N'-Boc-1,6-hexanediamine

The final step is the removal of the Boc protecting group to yield this compound.

-

Materials:

-

N-Biotinyl-N'-Boc-1,6-hexanediamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the N-Biotinyl-N'-Boc-1,6-hexanediamine in a mixture of DCM and TFA.

-

Stir the solution at room temperature for a few hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the excess TFA by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by appropriate methods such as crystallization or chromatography to obtain the final high-purity product.

-

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in various scientific disciplines. The terminal amine allows for its covalent attachment to a wide range of molecules, including proteins, peptides, antibodies, and nucleic acids, as well as solid supports like beads and microplates.

This reagent is particularly useful as an intermediate in the preparation of biotin derivatives that are resistant to serum biotinidase. Its application extends to the synthesis of nanomedicines and chemotherapeutic couplers.[3] The hexanediamine spacer arm is designed to minimize steric hindrance, which can be a concern when the biotin moiety is attached too closely to the molecule of interest, potentially impeding its interaction with avidin or streptavidin. Furthermore, this uncharged, simple alkyl-chain spacer arm makes the compound membrane-permeable, enabling its use for intracellular labeling.[2]

Logical Relationship of Applications

Caption: Applications of this compound.

Conclusion

This compound is a fundamental tool for researchers and scientists in various fields. Its well-defined chemical properties and straightforward synthesis make it an accessible and reliable reagent for a multitude of applications, from basic research to the development of novel therapeutics and diagnostics. This guide provides a solid foundation of its chemical characteristics and a detailed protocol for its preparation, empowering professionals to effectively utilize this versatile molecule in their work.

References

- 1. echemi.com [echemi.com]

- 2. This compound, 65953-56-2 | BroadPharm [broadpharm.com]

- 3. Biotinyl hexylamine | TargetMol [targetmol.com]

- 4. This compound | 65953-56-2 [amp.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN105294731A - Synthesis of N-biotinyl-N ,-Boc-1, 6-hexanediamine - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Biotinyl-1,6-hexanediamine (CAS 65953-56-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-1,6-hexanediamine, identified by CAS number 65953-56-2, is a versatile bifunctional linker molecule widely employed in the fields of biotechnology, molecular biology, and drug development. This compound incorporates a biotin (B1667282) moiety, a vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, and a terminal primary amine group connected by a six-carbon spacer arm. This unique structure allows for the straightforward biotinylation of various molecules and surfaces, enabling a broad range of applications in bioconjugation, purification, detection, and targeted delivery systems. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 65953-56-2 | [1] |

| Synonyms | Biotinyl hexylamine (B90201), N-(6-Aminohexyl)biotinamide, (3aS,4S,6aR)-N-(6-aminohexyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | [1] |

| Molecular Formula | C₁₆H₃₀N₄O₂S | [1] |

| Molecular Weight | 342.5 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 69 - 75 °C | |

| Solubility | Slightly soluble in chloroform (B151607) and ethanol. | [2] |

| Purity | ≥ 96% | [3] |

| Storage Temperature | -20°C |

Safety and Handling:

This compound is intended for research use only. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices should be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. Avoid inhalation of dust and direct contact with skin and eyes. Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Synthesis and Bioconjugation

The synthesis of this compound and its subsequent use in bioconjugation are fundamental to its utility. Below are representative experimental protocols.

Synthesis of this compound

While various synthetic routes exist, a common approach involves the acylation of an excess of 1,6-hexanediamine (B7767898) with an activated form of biotin, such as biotin-N-hydroxysuccinimide ester (Biotin-NHS). The excess diamine is used to minimize the formation of the bis-acylated product.

Experimental Protocol: Synthesis via Biotin-NHS Ester

-

Activation of Biotin: Dissolve biotin in anhydrous dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in equimolar amounts to the biotin solution. Stir the reaction mixture at room temperature for several hours to overnight to form the Biotin-NHS ester.

-

Amine Coupling: In a separate flask, dissolve a 5- to 10-fold molar excess of 1,6-hexanediamine in anhydrous DMF.

-

Slowly add the activated Biotin-NHS ester solution to the 1,6-hexanediamine solution with constant stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

Work-up and Purification: Remove the DMF under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography, eluting with a gradient of methanol (B129727) in dichloromethane, to isolate the mono-biotinylated product from unreacted diamine and any bis-biotinylated side product.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Caption: Synthesis of this compound.

Bioconjugation to a Target Molecule

The terminal amine of this compound allows for its conjugation to various functional groups on target molecules, such as proteins, peptides, or modified nucleic acids. A common strategy is the reaction with N-hydroxysuccinimide (NHS) esters of molecules bearing a carboxyl group.

Experimental Protocol: Conjugation to an NHS-activated Molecule

-

Preparation of Reagents:

-

Dissolve the NHS-activated molecule (e.g., a protein previously reacted with an NHS-ester crosslinker) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5.

-

Dissolve this compound in the same buffer or a compatible solvent like DMSO.

-

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the solution of the NHS-activated molecule.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted this compound and quenching reagents by dialysis, size-exclusion chromatography, or other suitable purification methods.

-

Confirmation of Biotinylation: The extent of biotinylation can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Applications in Research and Drug Development

The robust and highly specific interaction between biotin and avidin/streptavidin is the cornerstone of the diverse applications of this compound.

Targeted Drug Delivery

This compound serves as a critical linker for creating targeted drug delivery systems. A therapeutic agent can be conjugated to this linker, and the resulting biotinylated drug can then be non-covalently complexed with an avidin/streptavidin-conjugated targeting moiety, such as an antibody or a ligand for a cell surface receptor. This pre-targeting approach allows for the delivery of potent drugs specifically to cancer cells or other diseased tissues, minimizing off-target toxicity. For instance, chemotherapeutic drugs can be modified with this compound for targeted delivery.

Caption: Biotin-Avidin mediated targeted drug delivery.

Development of Diagnostic and Imaging Probes

The amine group of this compound can be used to attach biotin to a variety of probes, including fluorescent dyes, quantum dots, and contrast agents for magnetic resonance imaging (MRI). These biotinylated probes can then be used in conjunction with avidin/streptavidin-conjugated targeting molecules for in vitro and in vivo imaging applications, allowing for the visualization of specific cells, tissues, or biological processes.

Surface Functionalization and Immunoassays

This compound is employed to immobilize biotin onto surfaces such as microplates, beads, and biosensors. The terminal amine can react with activated surfaces to create a biotinylated surface. This is a fundamental step in the development of various solid-phase assays, including ELISA and affinity chromatography, for the capture and detection of avidin/streptavidin-conjugated molecules.

Assembly of Nanostructures

A notable application is in the formation of Avidin Nucleic Acid Nano-Assemblies (ANANAS).[2] In this technology, biotinylated molecules can be incorporated into self-assembled nanoparticles composed of avidin and nucleic acids. This compound can be used to attach small molecules or other functionalities to these nanostructures, creating multifunctional platforms for diagnostics and therapeutics.

Conclusion

This compound is a valuable and versatile tool for researchers, scientists, and drug development professionals. Its straightforward chemistry, coupled with the unparalleled specificity and strength of the biotin-avidin interaction, provides a robust method for the biotinylation of a wide array of molecules and materials. The applications of this linker are extensive, ranging from fundamental research in molecular interactions to the development of sophisticated targeted therapies and diagnostic agents. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in innovative research and development endeavors.

References

N-Biotinyl-1,6-hexanediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-1,6-hexanediamine is a versatile bifunctional linker molecule widely employed in bioconjugation, diagnostics, and drug delivery research. It incorporates a biotin (B1667282) moiety, which exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin, and a terminal primary amine group. The six-carbon hexanediamine (B8719201) spacer arm serves to minimize steric hindrance between the biotin and the conjugated molecule, facilitating efficient binding to avidin or streptavidin. This membrane-permeable reagent is particularly valuable for labeling proteins, nucleic acids, and other biomolecules, enabling their detection, purification, and immobilization.[1] It is also a key intermediate in the synthesis of more complex bioconjugates, including serum biotinidase-resistant biotin derivatives and targeted drug delivery systems.[2][3]

Core Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 342.5 g/mol |

| Molecular Formula | C₁₆H₃₀N₄O₂S |

| CAS Number | 65953-56-2 |

| Purity | >96% |

| Appearance | White to Off-White Solid |

| Storage Temperature | -20°C |

| Synonyms | (3aS,4S,6aR)-N-(6-Aminohexyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide, Biotinyl hexylamine (B90201) |

Applications in Research and Drug Development

This compound's unique structure makes it a valuable tool in a variety of applications:

-

Bioconjugation and Labeling: The terminal amine allows for covalent attachment to molecules containing carboxyl groups, activated esters (like NHS esters), or other amine-reactive functionalities. This is a common strategy for biotinylating proteins, peptides, and other biomolecules for subsequent detection or purification using avidin/streptavidin systems.[4]

-

Drug Delivery and Nanomedicine: It serves as a synthetic intermediate for creating targeted drug delivery systems.[2] For instance, it can be used to attach biotin to nanoparticles or chemotherapeutic agents, enabling them to be targeted to cells or tissues that have been pre-targeted with an avidin or streptavidin conjugate.

-

Diagnostics and Immunoassays: Biotinylated probes are fundamental in various assay formats, such as ELISA, Western blotting, and immunohistochemistry. The strong and specific biotin-avidin interaction provides a reliable method for signal amplification and detection.

-

Affinity Chromatography: By immobilizing a biotinylated molecule on an avidin/streptavidin-coated solid support, this compound can be used to create affinity columns for the purification of specific binding partners.

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation using this compound

This protocol describes a general method for conjugating this compound to a protein via its carboxyl groups (e.g., on aspartic or glutamic acid residues) using carbodiimide (B86325) chemistry.

Materials:

-

Protein of interest in a suitable amine-free buffer (e.g., MES or PBS, pH 6.0)

-

This compound

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25) or dialysis cassette

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

-

Reagent Preparation:

-

Immediately before use, prepare a 100 mM solution of NHS in anhydrous DMF or DMSO.

-

Immediately before use, prepare a 100 mM solution of EDC in anhydrous DMF or DMSO.

-

Prepare a 50 mM solution of this compound in anhydrous DMF or DMSO.

-

-

Activation of Protein:

-

Add the NHS solution to the protein solution to a final concentration of 5 mM.

-

Add the EDC solution to the protein solution to a final concentration of 2 mM.

-

Incubate for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups on the protein to form NHS esters.

-

-

Conjugation Reaction:

-

Add the this compound solution to the activated protein solution. The molar ratio of the biotin reagent to the protein may need to be optimized, but a 20- to 50-fold molar excess is a common starting point.

-

Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted this compound and reaction byproducts by gel filtration (e.g., using a Sephadex G-25 column) or by dialysis against a suitable buffer (e.g., PBS).

-

Analysis and Storage:

-

Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Confirm the integrity of the conjugate using SDS-PAGE.

-

Store the purified biotinylated protein at 4°C or -20°C, depending on its stability.

-

Visualized Workflow: Protein Biotinylation

The following diagram illustrates the key steps in the protein biotinylation workflow described above.

Caption: Workflow for protein biotinylation using this compound.

References

An In-depth Technical Guide to the Mechanism of Action of N-Biotinyl-1,6-hexanediamine in Biotinylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in modern life sciences and drug development. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin provides a versatile tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. N-Biotinyl-1,6-hexanediamine is a key reagent in this field, offering a strategic approach to biotinylation through its unique structural features. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and quantitative data to empower researchers in their applications.

Core Mechanism of Action: A Two-Step Approach

Unlike biotinylation reagents that come pre-activated with a reactive group, this compound acts as a nucleophile that can be coupled to target molecules, primarily those containing carboxyl groups. The mechanism relies on a two-step process facilitated by a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Activation of Carboxyl Groups: EDC activates carboxyl groups on the target molecule (e.g., a protein) to form a highly reactive and unstable O-acylisourea intermediate.

-

Nucleophilic Attack by the Amine: The terminal primary amine of this compound then performs a nucleophilic attack on this activated carboxyl group. This results in the formation of a stable amide bond, covalently linking the biotin moiety to the target molecule via the hexanediamine (B8719201) spacer arm.

To enhance the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous environments and reacts efficiently with the primary amine of this compound.

The Crucial Role of the 1,6-Hexanediamine Spacer Arm

The six-carbon chain of the hexanediamine component serves as a critical spacer arm. This spacer increases the distance between the biotin molecule and the conjugated biomolecule. This separation is vital for overcoming steric hindrance that can otherwise impede the binding of the biotin to the relatively deep biotin-binding pocket of avidin or streptavidin. Longer spacer arms generally lead to more efficient binding and detection.

Data Presentation: Quantitative Parameters for Biotinylation

The efficiency of biotinylation is influenced by several factors. The following tables summarize key quantitative data to guide experimental design.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

| Component | Recommended Molar Excess (relative to Target Molecule) | Reference |

| This compound | 10-50 fold | [1] |

| EDC | 10-100 fold | [1] |

| NHS/Sulfo-NHS | 2-5 fold (relative to EDC) | [2] |

Table 2: Influence of Spacer Arm Length on Biotin-Avidin Interaction

| Spacer Arm Length (Number of Atoms) | Relative Binding Efficiency | Reference |

| Short (~6 atoms) | Lower | |

| Long (~13 atoms, e.g., LC-Biotin) | Higher | |

| Very Long (>20 atoms) | May decrease efficiency | [3] |

Experimental Protocols

Protocol 1: Biotinylation of a Protein using this compound and EDC/NHS

This protocol provides a general guideline for the biotinylation of a protein with exposed carboxyl groups. Optimization may be required for specific proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO or water.

-

Immediately before use, prepare a 100 mg/mL solution of EDC in water.

-

Immediately before use, prepare a 100 mg/mL solution of NHS or Sulfo-NHS in water or DMSO.

-

-

Activation of Carboxyl Groups:

-

Add EDC and NHS to the protein solution to achieve the desired molar excess (see Table 1).

-

Incubate for 15-30 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the this compound stock solution to the activated protein solution to the desired molar excess (see Table 1).

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess biotinylation reagents and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.

Materials:

-

Biotinylated protein sample

-

HABA/Avidin solution

-

Spectrophotometer

Procedure:

-

Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 baseline).

-

Add Biotinylated Sample: Add a known amount of the biotinylated protein to the HABA/Avidin solution and mix.

-

Measure Final Absorbance: Once the reading stabilizes, measure the absorbance at 500 nm (A500 final).

-

Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated using the following formula:

Moles of biotin/mole of protein = (ΔA500 / εHABA-Avidin) * (Volumetotal / Volumesample) / [Protein]

where ΔA500 = A500 baseline - A500 final, εHABA-Avidin is the molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M-1cm-1), and [Protein] is the molar concentration of the protein.

Mandatory Visualization

References

The Unsung Hero: A Technical Guide to the Hexanediamine Spacer Arm in Biotinylation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the biotin-avidin interaction stands as a cornerstone for a multitude of applications, from immunoassays to targeted drug delivery. While the remarkable affinity of this pair is well-documented, a critical yet often overlooked component plays a pivotal role in the success of these techniques: the spacer arm. This in-depth technical guide illuminates the function of the hexanediamine (B8719201) spacer arm in biotinylation, providing a comprehensive understanding of its impact on experimental outcomes.

The Core Function: Overcoming Steric Hindrance

The primary and most critical function of the hexanediamine spacer arm is to mitigate steric hindrance. The biotin-binding sites of avidin (B1170675) and its bacterial counterpart, streptavidin, are located deep within a pocket on the protein surface. When biotin (B1667282) is directly conjugated to a larger molecule, such as a protein or an antibody, the sheer size of the molecule can physically obstruct the biotin from accessing this binding pocket.

The hexanediamine spacer, a six-carbon aliphatic chain, acts as a flexible linker, effectively extending the biotin moiety away from the surface of the conjugated molecule. This increased distance allows the biotin to freely orient itself and penetrate the binding pocket of avidin or streptavidin, ensuring a robust and efficient interaction. The length of the spacer is critical; shorter spacers may not provide sufficient clearance, while excessively long spacers can introduce other challenges such as increased non-specific binding or aggregation. The hexanediamine spacer represents an optimal balance for many applications.

Impact on Binding Affinity and Assay Sensitivity

The reduction of steric hindrance directly translates to a significant enhancement in the apparent binding affinity and overall sensitivity of an assay. By facilitating unimpeded access to the binding site, the hexanediamine spacer ensures that a greater number of biotinylated molecules can successfully bind to avidin or streptavidin. This leads to a stronger signal in detection assays like ELISA and a more accurate quantification of interactions in techniques such as Surface Plasmon Resonance (SPR).

While the intrinsic affinity (Kd) of the biotin-avidin interaction is exceptionally high (in the femtomolar to picomolar range), the functional affinity in a real-world experimental setup is heavily influenced by the accessibility of the biotin. Therefore, the inclusion of a hexanediamine spacer is a key strategy to maximize the practical performance of biotin-based systems.

Quantitative Data on Biotinylation Reagents

The following table summarizes key characteristics of common biotinylation reagents, highlighting the presence and length of spacer arms. Reagents incorporating a hexanediamine-based spacer are often designated as "LC" for "long chain."

| Biotinylation Reagent | Spacer Arm Composition | Spacer Arm Length (Å) | Reactive Group | Key Features |

| NHS-Biotin | None | ~13.5 | N-hydroxysuccinimide ester | Shortest spacer, may lead to steric hindrance with large molecules. |

| NHS-LC-Biotin | 6-aminohexanoic acid (derived from hexanediamine) | ~22.4 | N-hydroxysuccinimide ester | Reduces steric hindrance, suitable for most applications. |

| Sulfo-NHS-LC-Biotin | 6-aminohexanoic acid | ~22.4 | Sulfo-N-hydroxysuccinimide ester | Water-soluble version of NHS-LC-Biotin, ideal for cell surface labeling. |

| NHS-LC-LC-Biotin | Two 6-aminohexanoic acid units | ~30.5 | N-hydroxysuccinimide ester | Longer spacer for applications requiring maximum separation. |

Experimental Protocols

Protein Biotinylation using Sulfo-NHS-LC-Biotin

This protocol describes the biotinylation of a protein in solution using a water-soluble reagent containing a hexanediamine-based spacer arm.

Materials:

-

Protein to be biotinylated (in a buffer free of primary amines, e.g., PBS pH 7.4)

-

EZ-Link™ Sulfo-NHS-LC-Biotin (or equivalent)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in DMF or DMSO.

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. Tris or glycine (B1666218) buffers are incompatible as they contain primary amines that will compete with the protein for biotinylation.

-

Biotinylation Reaction:

-

Calculate the required volume of the 10 mM biotin reagent stock solution to achieve a desired molar excess (typically 20-50 fold molar excess of biotin to protein).

-

Add the calculated volume of the biotin reagent to the protein solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching: Add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl pH 7.5) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Sulfo-NHS-LC-Biotin. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Quantification: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Biotinylated Protein Detection

This protocol outlines a standard sandwich ELISA procedure to detect a biotinylated protein.

Materials:

-

Capture antibody specific for the target protein

-

Biotinylated protein sample

-

Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

96-well microplate

Procedure:

-

Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample Incubation: Add the biotinylated protein samples and standards to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add Strep-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

Visualizing the Role of the Hexanediamine Spacer

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Steric hindrance in biotin-avidin interaction.

Caption: General workflow for protein biotinylation.

Conclusion

The hexanediamine spacer arm is an indispensable component in modern biotinylation reagents. Its ability to overcome steric hindrance is fundamental to achieving high-efficiency binding between biotinylated molecules and avidin or streptavidin. For researchers, scientists, and drug development professionals, a thorough understanding of the spacer arm's function is crucial for designing robust and sensitive assays, ensuring the reliability and accuracy of experimental data, and ultimately, advancing scientific discovery. When selecting a biotinylation strategy, the inclusion of an appropriate spacer arm, such as the versatile hexanediamine linker, should be a primary consideration.

A Technical Guide to N-Biotinyl-1,6-hexanediamine for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Biotinyl-1,6-hexanediamine, a versatile biotinylation reagent for laboratory use. This document details its chemical and physical properties, provides protocols for its application in conjugating to carboxyl groups, and presents quantitative data on the foundational streptavidin-biotin interaction. Furthermore, it illustrates a practical application in the study of protein-protein interactions, complete with a detailed experimental workflow.

Core Properties of this compound

This compound is a biotin (B1667282) derivative that features a primary amine at the terminus of a six-carbon spacer arm. This primary amine allows for its covalent attachment to molecules containing carboxyl groups, such as proteins and some synthetic polymers. The hexanediamine (B8719201) spacer arm serves to minimize steric hindrance between the biotin moiety and the conjugated molecule, thereby facilitating the high-affinity interaction between biotin and streptavidin.[1] This reagent is particularly useful for creating biotinylated probes to study molecular interactions, for affinity purification of target molecules, and in the development of targeted drug delivery systems.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 65953-56-2 | [3] |

| Molecular Formula | C₁₆H₃₀N₄O₂S | [3] |

| Molecular Weight | 342.5 g/mol | [3] |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C, protected from moisture. | [2] |

| Solubility | Soluble in water (up to 50 mg/mL with sonication). |

The Streptavidin-Biotin Interaction: A Quantitative Perspective

The utility of this compound is fundamentally reliant on the extraordinarily strong and specific non-covalent interaction between biotin and streptavidin. This interaction is characterized by a very low dissociation constant (Kd), indicating a highly stable complex once formed. Understanding the kinetics of this interaction is crucial for designing and interpreting experiments.

Table 2: Kinetic and Thermodynamic Parameters of the Streptavidin-Biotin Interaction

| Parameter | Value | Description |

| Dissociation Constant (Kd) | ~10⁻¹⁴ M | A measure of the binding affinity; a lower Kd indicates a stronger interaction. |

| Association Rate Constant (kon) | 10⁵ - 10⁷ M⁻¹s⁻¹ | The rate at which the streptavidin-biotin complex forms. |

| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ | The rate at which the streptavidin-biotin complex dissociates. |

| Thermodynamics | Exergonic and enthalpically driven | The interaction is spontaneous and releases heat. |

Experimental Protocols

The primary application of this compound is its conjugation to molecules bearing carboxyl groups. This is typically achieved through a carbodiimide-mediated coupling reaction, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC).

General Protocol for EDC-Mediated Conjugation of this compound to a Protein

This protocol outlines the steps for biotinylating a protein with exposed carboxyl groups (aspartic and glutamic acid residues) using this compound and EDC.

Materials:

-

Protein to be biotinylated

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, for increased efficiency)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein to be biotinylated in Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Add EDC to the protein solution to a final concentration of 2-10 mM.

-

(Optional) Add Sulfo-NHS to a final concentration of 5-10 mM. Sulfo-NHS stabilizes the active intermediate, increasing the coupling efficiency.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation with this compound:

-

Dissolve this compound in the reaction mixture. A 20- to 50-fold molar excess of the biotinylating reagent over the protein is recommended as a starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted EDC and active esters. Incubate for 15 minutes at room temperature.

-

Purification of the Biotinylated Protein: Remove excess this compound and reaction by-products using a desalting column or by dialysis against PBS.

-

Storage: Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Application in Investigating Protein-Protein Interactions

A powerful application of this compound is in the study of protein-protein interactions via pull-down assays. In this approach, a "bait" protein is biotinylated and used to capture its interacting "prey" proteins from a cell lysate or protein mixture.

Logical Workflow for a Pull-Down Assay

The following diagram illustrates the logical steps involved in using a biotinylated bait protein to identify interacting partners.

Caption: Logical workflow for a protein-protein interaction pull-down assay.

Experimental Workflow for Affinity Purification

The diagram below details the hands-on experimental process for performing an affinity purification of interacting proteins using a biotinylated bait.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Amine-Reactive Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a protein or other macromolecule, is a cornerstone technique in life sciences research and drug development.[1] The remarkably strong and specific interaction between biotin (Vitamin H) and streptavidin or avidin (B1170675) is exploited for a multitude of applications, including immunoassays, affinity purification, and the study of protein-protein interactions.[2][3] Amine-reactive biotinylation reagents, particularly those utilizing N-hydroxysuccinimide (NHS) esters, are widely used for their efficiency in labeling proteins.[4] These reagents specifically target primary amines (-NH₂) found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues, forming stable amide bonds.[5]

This document provides a detailed protocol for protein labeling using an amine-reactive biotinylation reagent featuring a 6-carbon spacer arm, commonly known as Biotinamidohexanoic Acid N-Hydroxysuccinimidyl Ester (referred to herein as NHS-LC-Biotin). This spacer arm helps to minimize steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin or avidin.[6]

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester of biotin. This reaction results in the formation of a stable amide bond between the biotin reagent and the protein, with the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amino groups are deprotonated and thus more nucleophilic.[7]

Applications in Research and Drug Development

Biotinylated proteins are instrumental in a wide array of applications:

-

Immunoassays : Utilized in ELISA, Western blotting, and immunohistochemistry for sensitive detection and quantification of proteins.[7]

-

Affinity Purification : Enables the efficient isolation and purification of specific proteins or protein complexes from complex biological mixtures.[3]

-

Cellular Labeling : Biotinylated molecules are excellent tools for labeling and tracking specific proteins within cells for localization and dynamic studies.[3][8]

-

Drug Delivery Systems : The biotin-streptavidin interaction can be harnessed to develop targeted drug delivery systems.[9]

-

Proteomics : Used in various proteomics workflows for the enrichment and identification of proteins.[10]

Quantitative Data Summary

The efficiency of biotinylation can be influenced by several factors, including the molar ratio of biotin to protein, protein concentration, and reaction time. The following tables provide a summary of typical experimental parameters and expected outcomes.

Table 1: Recommended Molar Excess of NHS-LC-Biotin for Protein Labeling

| Protein Concentration | Recommended Molar Excess of Biotin Reagent | Expected Biotin Molecules per Protein |

| 1-2 mg/mL | 20-fold to 50-fold | 1 - 5 |

| 2-5 mg/mL | 15-fold to 30-fold | 3 - 8 |

| 5-10 mg/mL | 10-fold to 20-fold | 5 - 12 |

Note: These are starting recommendations and may require optimization for specific proteins and applications. The goal is to achieve sufficient labeling without compromising protein activity.[5]

Table 2: Troubleshooting Common Biotinylation Issues

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive (hydrolyzed) NHS-biotin reagent. | Use a fresh vial of the reagent.[7] |

| Presence of primary amines (e.g., Tris, glycine) in the buffer. | Perform buffer exchange into an amine-free buffer like PBS.[7] | |

| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein.[7] | |

| Protein Precipitation | High concentration of organic solvent from the biotin stock solution. | Keep the volume of the added biotin stock low (<10% of the total reaction volume).[7] |

| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C).[7] | |

| Loss of Protein Activity | Biotinylation of critical lysine residues in the active or binding site. | Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.[7] |

| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification using dialysis or gel filtration.[7] |

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

NHS-LC-Biotin (Biotinamidohexanoic Acid N-Hydroxysuccinimidyl Ester)

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

-

Purification system: Dialysis cassettes or desalting columns (e.g., Sephadex G-25)[7]

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay reagents for determining biotin incorporation (optional)

Protocol 1: Protein Biotinylation

This protocol is a general guideline and may require optimization for your specific protein.

1. Preparation of Protein Sample: a. Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.[2] b. If the protein solution contains primary amines (e.g., Tris or glycine), it is crucial to perform a buffer exchange into the Reaction Buffer prior to labeling.[11] This can be achieved by dialysis or using a desalting column.

2. Preparation of Biotin Reagent Stock Solution: a. Allow the vial of NHS-LC-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[11] b. Immediately before use, dissolve the NHS-LC-Biotin in anhydrous DMSO or DMF to create a 10 mM stock solution.[11] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[11]

3. Biotinylation Reaction: a. Calculate the required volume of the 10 mM biotin stock solution to achieve the desired molar excess (refer to Table 1). b. Add the calculated volume of the biotin stock solution to the protein solution while gently vortexing. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume to avoid protein precipitation.[7] c. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11] Incubation on ice may be preferable for sensitive proteins.

4. Quenching the Reaction: a. To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction).[7] b. Incubate for an additional 15-30 minutes at room temperature.[7]

5. Removal of Excess Biotin: a. It is critical to remove unreacted biotin to prevent interference in downstream applications.[7] b. Use a desalting column (gel filtration) for rapid purification or dialyze the sample extensively against PBS.[7]

6. Storage: a. Store the biotinylated protein under the same conditions that are optimal for the unlabeled protein.

Protocol 2: Determination of Biotin Incorporation (HABA Assay)

The HABA assay provides a spectrophotometric method to estimate the degree of biotinylation.[11]

1. HABA/Avidin Solution Preparation: a. Prepare a solution of HABA and avidin according to the manufacturer's instructions.

2. Measurement: a. Measure the absorbance of the HABA/avidin solution at 500 nm (A₅₀₀ HABA/Avidin).[2] b. Add a known volume of your biotinylated protein solution to the HABA/avidin solution and mix. c. Wait for the absorbance to stabilize (typically 10-15 seconds) and measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin Sample).[2] The decrease in absorbance is proportional to the amount of biotin in your sample.

3. Calculation: a. Calculate the moles of biotin per mole of protein using the change in absorbance and the known extinction coefficient of the HABA/avidin complex, following the specific instructions of the assay kit manufacturer.

Visualized Workflows and Pathways

Caption: A streamlined workflow for the biotinylation of proteins using an amine-reactive NHS ester.

Caption: The chemical pathway of amine-reactive biotinylation using an NHS ester.

References

- 1. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. apexbt.com [apexbt.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for N-Biotinyl-1,6-hexanediamine in Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pull-down assays are a powerful in vitro technique used to isolate and identify proteins that interact with a specific "bait" molecule. This method is instrumental in drug discovery for target identification and validation, as well as for elucidating complex cellular signaling pathways. N-Biotinyl-1,6-hexanediamine is a versatile biotinylation reagent that facilitates the attachment of a biotin (B1667282) tag to a bait molecule, such as a small molecule drug or peptide. The hexanediamine (B8719201) spacer arm reduces steric hindrance, allowing for efficient capture of the biotinylated bait by streptavidin-coated beads. This application note provides detailed protocols for the use of this compound in pull-down assays, from the conjugation of the bait molecule to the analysis of interacting proteins.

The core principle of this technique relies on the extraordinarily high affinity between biotin and streptavidin, which forms one of the strongest known non-covalent biological interactions.[1] By immobilizing a biotinylated bait molecule on streptavidin-coated beads, a specific affinity matrix is created. When a complex biological sample, such as a cell lysate, is incubated with these beads, proteins that bind to the bait molecule (the "prey") are captured. After a series of washes to remove non-specific binders, the prey proteins are eluted and can be identified by various methods, most commonly mass spectrometry.[2]

Data Presentation: Quantitative Analysis of Protein Interactions

A key application of pull-down assays, particularly when coupled with quantitative mass spectrometry, is the identification of specific protein targets of a small molecule inhibitor. The data below is representative of what can be obtained from a quantitative proteomics experiment following a pull-down assay with a biotinylated kinase inhibitor. In this illustrative example, a biotinylated version of the kinase inhibitor Dasatinib (B193332) is used as bait to identify its binding partners in a cell lysate. The relative abundance of proteins in the pull-down fraction compared to a control (e.g., beads without bait or with a non-binding control molecule) is quantified.

| Target Protein | Gene Symbol | Fold Enrichment (Bait vs. Control) | p-value | Known Function |

| ABL proto-oncogene 1 | ABL1 | 25.3 | < 0.001 | Tyrosine kinase, key target of Dasatinib |

| ABL proto-oncogene 2 | ABL2 | 18.9 | < 0.001 | Tyrosine kinase, related to ABL1 |

| SRC proto-oncogene | SRC | 15.7 | < 0.001 | Tyrosine kinase, known Dasatinib target |

| LYN proto-oncogene | LYN | 12.5 | < 0.005 | Tyrosine kinase of the Src family |

| Bruton's tyrosine kinase | BTK | 9.8 | < 0.01 | Tyrosine kinase in B-cell signaling |

| C-src tyrosine kinase | CSK | 8.2 | < 0.01 | Tyrosine kinase that regulates Src family |

| Mitogen-activated protein kinase 14 | MAPK14 | 6.5 | < 0.05 | p38 MAP kinase |

| Receptor-interacting serine/threonine-protein kinase 2 | RIPK2 | 5.1 | < 0.05 | Serine/threonine kinase in immune response |

Note: This table presents illustrative data based on known targets of Dasatinib and is representative of results from quantitative proteomic analyses of pull-down assays.[2][3][4][5] Actual results will vary depending on the specific bait molecule, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: Conjugation of a Small Molecule with a Carboxyl Group to this compound

This protocol describes the conjugation of a small molecule containing a carboxylic acid to the primary amine of this compound using EDC/NHS chemistry to form a stable amide bond.

Materials:

-

Small molecule with a carboxyl group

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Dialysis tubing or desalting column

Procedure:

-

Preparation of Reagents:

-

Allow EDC and Sulfo-NHS to come to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

-

Dissolve the carboxyl-containing small molecule in a minimal amount of anhydrous DMF or DMSO before diluting in Activation Buffer.

-

Dissolve this compound in Coupling Buffer.

-

-

Activation of the Carboxyl Group:

-

In a reaction tube, combine the carboxyl-containing small molecule (1 equivalent) with EDC (1.5 equivalents) and Sulfo-NHS (3 equivalents) in Activation Buffer.

-

Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction forms a semi-stable Sulfo-NHS ester.

-

-

Conjugation to this compound:

-

Add the this compound solution (5-10 equivalents) to the activated small molecule solution.

-

Adjust the pH of the reaction mixture to 7.2-8.0 using Coupling Buffer if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Biotinylated Bait:

-

Remove unreacted reagents and byproducts by dialysis against PBS or by using a desalting column.

-

Confirm the successful conjugation and purity of the biotinylated bait molecule using appropriate analytical techniques such as mass spectrometry or HPLC. Store the purified biotinylated bait at -20°C or -80°C.

-

Protocol 2: Pull-Down Assay to Identify Protein Interactors

This protocol outlines the procedure for using the biotinylated bait molecule to capture and isolate interacting proteins from a cell lysate.

Materials:

-

Biotinylated bait molecule (from Protocol 1)

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Cell lysate from the biological system of interest

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash Buffer: PBS with 0.1% Tween-20

-

Elution Buffer:

-

For Mass Spectrometry: 2% SDS, 50 mM Tris-HCl, pH 7.5

-

For Western Blot: 2x Laemmli sample buffer

-

-

Control bait (e.g., biotinylated linker alone or a non-binding small molecule)

Procedure:

-

Preparation of Cell Lysate:

-

Harvest cells and lyse them in ice-cold Lysis Buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Immobilization of the Biotinylated Bait:

-

Resuspend the streptavidin beads in Wash Buffer.

-

Add the biotinylated bait molecule to the beads at a concentration of 10-50 µg per 50 µL of bead slurry.

-

Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated bait to bind to the streptavidin.

-

Wash the beads three times with Wash Buffer to remove any unbound bait.

-

-

Binding of Prey Proteins:

-

Add 500-1000 µg of cell lysate to the beads with the immobilized bait.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the binding of interacting proteins.

-

Include a negative control reaction with beads coupled to the control bait.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.

-

-

Elution of Bound Proteins:

-

After the final wash, remove all residual Wash Buffer.

-

Add 50-100 µL of Elution Buffer to the beads.

-

For SDS elution, incubate at 95-100°C for 5-10 minutes. For Laemmli buffer, boil for 5 minutes.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis of Eluted Proteins:

-

The eluted proteins can be resolved by SDS-PAGE and visualized by silver or Coomassie staining.

-

For identification of specific proteins, perform a Western blot using antibodies against the suspected interactors.

-

For unbiased, large-scale identification of interacting proteins, proceed with in-solution or in-gel digestion of the eluted proteins followed by mass spectrometry analysis.

-

Visualizations

References

- 1. synapsewaves.com [synapsewaves.com]

- 2. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target protein identification in live cells and organisms with a non-diffusive proximity tagging system | eLife [elifesciences.org]

- 4. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

Application Notes and Protocols for Cell Surface Protein Labeling using Amine-Reactive Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins is fundamental to understanding a vast array of biological processes, from signal transduction and cell adhesion to immune responses and disease pathogenesis. Consequently, these proteins are primary targets for therapeutic drug development. A critical technique for investigating the cell surface proteome is the specific labeling of proteins on intact cells. This document provides detailed application notes and protocols for cell surface protein labeling using amine-reactive biotinylation reagents, focusing on the widely used and effective N-hydroxysuccinimide (NHS) esters of biotin (B1667282), particularly the membrane-impermeable variant, Sulfo-NHS-biotin.

While the compound N-Biotinyl-1,6-hexanediamine is a useful synthetic intermediate in the creation of biotin derivatives, it is not the direct reagent for labeling cell surface proteins. The established and reliable method involves the use of NHS or Sulfo-NHS esters of biotin, which efficiently react with primary amines on protein surfaces.

Principle of Amine-Reactive Biotinylation

Biotin, a vitamin with a high affinity for avidin (B1170675) and streptavidin, can be conjugated to proteins without significantly altering their biological function due to its small size[1]. NHS esters of biotin are highly reactive towards primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, forming stable amide bonds[1]. For specific labeling of cell surface proteins, Sulfo-NHS esters of biotin are the reagents of choice. The addition of a sulfonate group (SO3-) to the NHS ring renders the molecule water-soluble and, crucially, membrane-impermeable[2]. This ensures that only proteins exposed on the extracellular surface of intact cells are biotinylated, providing a snapshot of the cell surface proteome at a given time.

Reagents and their Properties

A variety of Sulfo-NHS-biotin reagents are commercially available, differing primarily in their spacer arm length and the presence of a cleavable group.

| Reagent | Key Features | Spacer Arm Length | Cleavable? |

| Sulfo-NHS-Biotin | Standard, non-cleavable reagent for general cell surface labeling. Forms a permanent amide bond.[3] | 13.5 Å | No |

| Sulfo-NHS-LC-Biotin | "Long Chain" version with an extended spacer arm to reduce steric hindrance for subsequent detection with streptavidin. | 22.4 Å | No |

| Sulfo-NHS-SS-Biotin | Contains a disulfide bond in the spacer arm, allowing the biotin tag to be cleaved from the labeled protein using reducing agents like DTT.[2][4] This is particularly useful for eluting proteins from streptavidin affinity columns. | 24.3 Å | Yes (with reducing agents) |

Quantitative Data for Experimental Design

The efficiency of cell surface biotinylation can be influenced by several factors, including reagent concentration, pH, temperature, and incubation time. The following tables provide a summary of empirically determined parameters to guide experimental design.

Table 1: Recommended Sulfo-NHS-Biotin Concentrations for Cell Surface Labeling

| Cell Type/Format | Reagent Concentration | Source |

| Suspension Cells (~25 x 10^6 cells/mL) | 1.0 mg/mL (~2 mM) | [5] |

| Adherent HEK293 Cells (12-well plate) | 0.5 mg/mL | |

| Adherent Cells (general) | 2-5 mM | [5] |

| Adherent Cells (10 cm dish) | 0.25 mg/mL | [6] |

Table 2: Optimization of Reaction Conditions for Enhanced Labeling Efficiency

| Parameter | Condition 1 | Condition 2 | Outcome | Source |

| pH | pH 7.4 | pH 8.0 | Increased labeling efficiency at higher pH due to enhanced deprotonation of primary amines.[4] | [4] |

| Temperature | 4°C | 25°C | Labeling at 25°C can be more efficient, but 4°C is often used to minimize protein internalization.[4][5] | [4][5] |

| Incubation Time | 1 minute | 30 minutes | Short incubation times (1 min) can be as efficient as longer times and may limit diffusion and non-specific labeling.[7] | [7] |

Table 3: Molar Excess of Biotin Reagent for Protein Labeling (Antibody Labeling as a Model)

| Protein Concentration | Molar Excess of Biotin Reagent | Resulting Biotin Molecules per Antibody | Source |

| 1-10 mg/mL | 20-fold | 4-6 | [1] |

| 50-200 µg/mL | 50-fold | 1-3 | [1] |

Note: This data on antibody labeling provides a useful starting point for optimizing the amount of biotinylation reagent for cell surface proteins, which will have varying numbers of available primary amines.

Experimental Protocols

Protocol 1: Cell Surface Biotinylation of Adherent Cells

Materials:

-

Adherent cells cultured in appropriate plates (e.g., 6-well or 10 cm dish)

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-Biotin reagent (e.g., Sulfo-NHS-SS-Biotin)

-

Quenching Buffer: 100 mM glycine (B1666218) in ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper

Procedure:

-

Grow cells to 85-95% confluency.

-

Place the culture plate on ice and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

Prepare the biotinylation solution immediately before use by dissolving the Sulfo-NHS-Biotin reagent in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 0.5 mg/mL).

-

Aspirate the final PBS wash and add the biotinylation solution to the cells, ensuring the entire surface is covered.

-

Incubate on ice for 30 minutes with gentle rocking.

-

Aspirate the biotinylation solution and quench the reaction by adding Quenching Buffer. Incubate for 5-10 minutes on ice.

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of ice-cold cell lysis buffer and scraping the cells.

-

Collect the cell lysate and proceed with downstream applications.

Protocol 2: Cell Surface Biotinylation of Suspension Cells

Materials:

-

Suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-Biotin reagent

-

Quenching Buffer: 100 mM glycine in ice-cold PBS

-

Cell lysis buffer

-

Centrifuge

Procedure:

-

Harvest cells by centrifugation (e.g., 300 x g for 3 minutes).

-

Wash the cell pellet three times with ice-cold PBS (pH 8.0) to remove culture medium.

-

Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL[5].

-

Prepare the biotinylation solution immediately before use and add it to the cell suspension (e.g., 1 mg of Sulfo-NHS-Biotin per mL of cell suspension for a final concentration of ~2 mM)[5].

-

Incubate at room temperature for 30 minutes with gentle rotation[5]. Alternatively, incubate at 4°C to reduce potential internalization of the biotin reagent[5].

-

Quench the reaction by adding Quenching Buffer and incubate for 5-10 minutes.

-

Pellet the cells by centrifugation and wash three times with ice-cold PBS.

-

Lyse the cell pellet with an appropriate volume of ice-cold cell lysis buffer.

-

Proceed with downstream applications.

Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Beads

Materials:

-

Cell lysate containing biotinylated proteins

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (for cleavable biotin): 50 mM DTT in a suitable buffer

-

Elution Buffer (for non-cleavable biotin): SDS-PAGE sample buffer

-

Magnetic rack or centrifuge

Procedure:

-

Equilibrate the streptavidin beads by washing them three times with Binding/Wash Buffer.

-

Incubate the cell lysate with the equilibrated streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads using a magnetic rack or centrifugation and discard the supernatant (unbound fraction).

-

Wash the beads extensively (at least 3-4 times) with Binding/Wash Buffer to remove non-specifically bound proteins.

-